2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate
Description
The compound 2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative characterized by:
- Diethyl ester groups at positions 2 and 4 of the thiophene ring.
- A methyl group at position 2.
- A 4-methoxyphenoxy acetamido substituent at position 5.
This structure combines aromatic, ester, and amide functionalities, making it a candidate for diverse applications, including pharmaceuticals and materials science.
Properties
Molecular Formula |
C20H23NO7S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
diethyl 5-[[2-(4-methoxyphenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H23NO7S/c1-5-26-19(23)16-12(3)17(20(24)27-6-2)29-18(16)21-15(22)11-28-14-9-7-13(25-4)8-10-14/h7-10H,5-6,11H2,1-4H3,(H,21,22) |
InChI Key |
RSAPPAPICLUMPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Diethyl Groups: The diethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a strong base.
Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction of a phenol derivative with a suitable leaving group.
Formation of the Acetamido Group: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiophene derivatives.
Scientific Research Applications
The compound exhibits several notable biological activities:
- Antimicrobial Activity: Research indicates that compounds with similar structural motifs can act as effective antibacterial agents. The presence of the thiophene ring enhances this activity due to its electron-rich nature, enabling favorable interactions with microbial targets. Studies have shown inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Antioxidant Properties: The compound demonstrates significant antioxidant activity, crucial for mitigating oxidative stress-related diseases. Its ability to act as a metal chelator supports potential therapeutic applications in reducing oxidative damage in biological systems.
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound in various medical applications:
-
Antimicrobial Efficacy:
- A study demonstrated that derivatives containing similar piperazine structures showed effective inhibition against multiple bacterial strains.
- Tested Strains: E. coli, S. aureus, and P. aeruginosa.
- Results: Inhibition zones ranged from 15 to 25 mm depending on concentration.
-
Oxidative Stress Mitigation:
- Another study evaluated its antioxidant capacity using DPPH radical scavenging assays.
- Findings: The compound exhibited significant scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid.
Mechanism of Action
The mechanism of action of 2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in the substituent at the acetamido group (position 5 of the thiophene ring). These modifications influence molecular weight, lipophilicity (logP), and intermolecular interactions.
Table 1: Comparison of Structural Analogs
*Estimated using substituent contributions.
Key Observations:
Substituent Effects on Lipophilicity: Halogenated groups (e.g., chloroacetyl, dichlorophenoxy) increase logP due to their hydrophobic nature. The target compound’s 4-methoxyphenoxy group likely confers moderate lipophilicity (~4.8), balancing solubility and membrane permeability. The ethylphenoxy analog (logP 4.55) shows that alkylation slightly reduces lipophilicity compared to methoxy or halogenated substituents.
The target compound’s higher molecular weight (514.5 vs. 333–460 for others) may limit diffusion but enhance binding affinity in biological systems.
Thermal Stability :
- The acetamido derivative () has a melting point of 121°C, while the chloroacetamido analog melts at 164–169°C . This suggests halogenation improves thermal stability, likely due to stronger intermolecular interactions (e.g., halogen bonding).
Biological Activity
2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₈N₂O₄S
- Molecular Weight : 306.37 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
Antimicrobial Activity
Recent studies have indicated that compounds similar in structure to 2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds with similar thiophene structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Fungal Inhibition : Related compounds have also demonstrated antifungal properties against species like Candida albicans .
Anti-inflammatory Properties
The compound may possess anti-inflammatory effects based on its structural analogs. Research has suggested that derivatives containing thiophene rings can inhibit inflammatory pathways, potentially through the modulation of cytokine production .
The biological activity of this compound is likely mediated through the following mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in inflammation and microbial resistance.
- Cellular Uptake : The presence of the methoxyphenoxy group may enhance cellular uptake, increasing efficacy against target cells.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido] | Moderate | Moderate | Potential |
| Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate | High | Low | High |
| 2-Mercaptobenzothiazole Derivatives | High | High | Moderate |
Case Study 1: Antimicrobial Testing
In a controlled study, derivatives of thiophene were tested against various bacterial strains. The results indicated that compounds with similar functional groups to our target compound exhibited zones of inhibition ranging from 15 mm to 25 mm against E. coli and Candida spp. .
Case Study 2: Inflammation Model
In vivo studies using murine models demonstrated that compounds structurally related to our target exhibited reduced levels of pro-inflammatory cytokines when administered in a dose-dependent manner. This suggests potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
